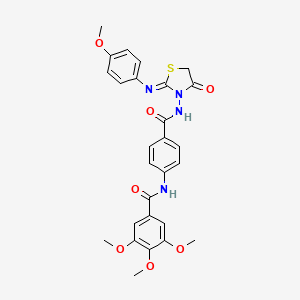Benzamide, N-(4-(((2-((4-methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-
CAS No.: 99616-22-5
Cat. No.: VC18462662
Molecular Formula: C27H26N4O7S
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99616-22-5 |
|---|---|
| Molecular Formula | C27H26N4O7S |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C27H26N4O7S/c1-35-20-11-9-19(10-12-20)29-27-31(23(32)15-39-27)30-26(34)16-5-7-18(8-6-16)28-25(33)17-13-21(36-2)24(38-4)22(14-17)37-3/h5-14H,15H2,1-4H3,(H,28,33)(H,30,34) |
| Standard InChI Key | WPRCMJVEESEWJH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Compound X is characterized by a multifunctional architecture combining a 3,4,5-trimethoxybenzamide core with a thiazolidinone ring system. The IUPAC name delineates its substituents:
-
3,4,5-Trimethoxybenzamide: A benzamide derivative with methoxy groups at positions 3, 4, and 5, known to enhance lipid solubility and membrane permeability .
-
N-(4-(((2-((4-Methoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl): A thiazolidinone ring substituted at N3 with a 4-methoxyphenylimino group and linked via a carbamoyl bridge to a para-substituted phenyl group.
Key Structural Features
-
Thiazolidinone Core: The 4-thiazolidinone ring (C3–N1–C2–S1–C4) is a five-membered heterocycle with a ketone at C4 and an imino group at C2. This scaffold is associated with antimicrobial, antidiabetic, and anti-inflammatory activities .
-
Methoxy Substitutions: The 3,4,5-trimethoxybenzamide moiety contributes to electronic effects (e.g., electron donation) and steric interactions, potentially modulating receptor binding .
-
Azo Linkage: The carbamoylphenyl group bridges the benzamide and thiazolidinone units, enabling conformational flexibility and hydrogen-bonding interactions.
Table 1: Molecular Properties of Compound X
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₆N₄O₇S |
| Molecular Weight | 550.58 g/mol |
| IUPAC Name | 3,4,5-Trimethoxy-N-[4-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]benzamide |
| Key Substituents | 3,4,5-Trimethoxy, 4-methoxyphenylimino, thiazolidinone |
Synthetic Pathways and Reaction Optimization
The synthesis of Compound X likely follows multistep protocols analogous to those for related thiazolidinone derivatives .
Stepwise Synthesis
-
Formation of 3,4,5-Trimethoxybenzamide:
-
Preparation of 4-Isothiocyanatophenyl Carbamate:
-
Thiazolidinone Ring Formation:
-
Condensation of the isothiocyanate intermediate with 4-methoxyphenylglyoxal in the presence of ethyl bromoacetate, facilitating cyclization.
-
Critical Reaction Parameters
-
Temperature: Cyclization steps typically require refluxing in polar aprotic solvents (e.g., DMF, 80–100°C) .
-
Catalysts: Lewis acids like ZnCl₂ may accelerate thiazolidinone ring closure .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Table 2: Hypothetical Synthesis of Compound X
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | 3,4,5-Trimethoxyaniline, Benzoyl chloride, NaOH | 3,4,5-Trimethoxybenzamide |
| 2 | 4-Aminophenyl carbamate, Thiophosgene, CH₂Cl₂ | 4-Isothiocyanatophenyl carbamate |
| 3 | 4-Methoxyphenylglyoxal, Ethyl bromoacetate, DMF, 90°C | Thiazolidinone intermediate |
| 4 | Amide coupling (EDC/HOBt), DMF | Compound X |
Structure-Activity Relationship (SAR) Insights
-
Thiazolidinone Substitutions:
-
Benzamide Modifications:
Future Directions and Challenges
-
Synthetic Optimization:
-
Biological Screening:
-
Prioritize assays against multidrug-resistant Staphylococcus aureus (MRSA) and hepatocellular carcinoma (HepG2) models.
-
Evaluate pharmacokinetic properties (e.g., plasma half-life, CYP450 interactions).
-
-
Computational Studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume